2-(1,3-Oxazol-5-yl)propan-1-ol
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Overview
Description
2-(1,3-Oxazol-5-yl)propan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a hydroxyl group attached to the propyl chain, making it an alcohol derivative of oxazole. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)propan-1-ol can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of ionic liquids as solvents has also been reported to improve the yield and purity of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazole ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Produces 2-(1,3-Oxazol-5-yl)propanal.
Reduction: Produces 2-(1,3-Oxazol-5-yl)propan-1-amine.
Substitution: Produces 2-(1,3-Oxazol-5-yl)propyl chloride or bromide.
Scientific Research Applications
2-(1,3-Oxazol-5-yl)propan-1-ol has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various biologically active compounds . In medicinal chemistry, oxazole derivatives are explored for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The compound is also used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)propan-1-ol
- 2-(2-Ethyl-1,3-oxazol-5-yl)propan-1-ol
Uniqueness
2-(1,3-Oxazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(3-8)6-2-7-4-9-6/h2,4-5,8H,3H2,1H3 |
InChI Key |
HWJYYVAANYXGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CN=CO1 |
Origin of Product |
United States |
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